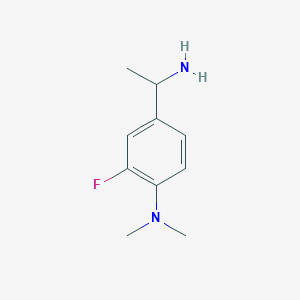

4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

Description

4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a tertiary amine featuring a fluorine atom at the ortho-position of the benzene ring and a 1-aminoethyl substituent at the para-position relative to the dimethylamino group. This compound is part of a broader class of fluorinated aromatic amines with applications in medicinal chemistry, particularly in targeting signaling pathways such as Wnt/β-catenin, which is implicated in cancers like colorectal carcinoma (CRC) . Its synthesis typically involves alkylation and fluorination steps, as inferred from protocols for related N,N-dimethylaniline derivatives .

Properties

Molecular Formula |

C10H15FN2 |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline |

InChI |

InChI=1S/C10H15FN2/c1-7(12)8-4-5-10(13(2)3)9(11)6-8/h4-7H,12H2,1-3H3 |

InChI Key |

KIJNDCUOIOUWGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N(C)C)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and N,N-dimethylethanolamine.

Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution to introduce the aminoethyl group.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Thiols, amines, and other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline has several scientific research applications:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

Materials Science: It is employed in the development of advanced materials such as polymers and coatings with enhanced properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biological Research: It is used in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to influence signal transduction processes, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Fluorine Position: 4-(2-Fluorostyryl)-N,N-dimethylaniline (4e): The fluorine at the ortho-position of the styryl group enhances Wnt pathway inhibition (IC₅₀ = 10 µM) compared to non-fluorinated analogs . 2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline: A positional isomer with fluorine at the meta-position.

- Aminoethyl Group: (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride: The chiral center in the aminoethyl moiety (R-configuration) may influence receptor interactions.

Stereochemical Considerations

- (S)-4-(1-Aminoallyl)-N,N-dimethylaniline2HCl: The allyl group and S-configuration introduce distinct spatial constraints, likely reducing compatibility with planar binding sites compared to the saturated ethyl chain in the target compound .

- (R)- vs.

Physicochemical Properties

- Solubility : The hydrochloride salt form (e.g., CAS 1810074-81-7) improves aqueous solubility, critical for in vivo applications .

- Steric Effects: Bulky substituents (e.g., 4-[bis(4-dimethylaminophenyl)methyl] groups) reduce membrane permeability, whereas compact groups like aminoethyl balance lipophilicity and solubility .

Biological Activity

4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline, also known as (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline, is an organic compound with significant potential in pharmacology due to its unique structural features. The presence of a fluoro group and a dimethylamino group enhances its basicity and interaction with biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H15FN2

- Molecular Weight : Approximately 182.24 g/mol

- Chirality : This compound exhibits chirality, leading to distinct biological activities compared to its enantiomer.

The biological activity of (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline is influenced by its ability to interact with various receptors and enzymes. Its functional groups facilitate reactions that are critical for pharmacological applications, such as:

- Formation of imines or amines through condensation reactions with carbonyl compounds.

- Binding affinity to neurotransmitter receptors, potentially modulating neurotransmitter systems like dopamine and serotonin .

Pharmacological Studies

Research has indicated that (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline may exhibit various pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that similar compounds show inhibitory effects against Helicobacter pylori, with structure-activity relationship (SAR) studies indicating that modifications at the amino group can enhance potency significantly .

- Neurotransmitter Modulation : The compound's potential as a TAAR1 agonist has been explored, demonstrating efficacy in preclinical models related to schizophrenia, indicating its role in modulating neurotransmitter systems .

- Synthetic Utility : The compound has been utilized in synthetic organic chemistry for the preparation of other biologically active molecules, showcasing its versatility.

Case Studies and Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological activity of (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-N,N-dimethylaniline | Fluorine at para position | Lacks the aminoethyl side chain |

| 3-(Aminoethyl)-5-fluoro-N,N-dimethylaniline | Fluorine at meta position | Different positioning of the aminoethyl group |

| (R)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline | Enantiomeric form | Different stereochemistry affecting activity |

The distinct stereochemistry and functional group arrangement of (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline may lead to unique interactions compared to structurally similar compounds.

Pharmacokinetics

Understanding the pharmacokinetic profile of (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline is crucial for evaluating its therapeutic potential. Studies focus on:

- Absorption : Investigating how well the compound is absorbed in biological systems.

- Distribution : Assessing how the compound distributes throughout the body.

- Metabolism : Understanding how the body metabolizes the compound.

- Excretion : Evaluating how the compound is eliminated from the body.

These factors are essential for determining safety profiles and therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.